molecular formula C6H4O5 B13842436 (2,3,4,5-13C4)furan-2,5-dicarboxylic acid

(2,3,4,5-13C4)furan-2,5-dicarboxylic acid

Cat. No.: B13842436
M. Wt: 162.05 g/mol
InChI Key: CHTHALBTIRVDBM-IDEBNGHGSA-N
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Description

(2,3,4,5-13C4)furan-2,5-dicarboxylic acid is a labeled variant of furan-2,5-dicarboxylic acid, where the carbon atoms at positions 2, 3, 4, and 5 are replaced with the carbon-13 isotope. Furan-2,5-dicarboxylic acid is a bio-based compound derived from renewable resources and is considered a promising substitute for terephthalic acid in the production of polyesters such as polyethylene furanoate . The labeled variant is used in various scientific studies to trace and analyze the behavior of the compound in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan-2,5-dicarboxylic acid can be synthesized through several methods. One common method involves the oxidation of 5-hydroxymethylfurfural (HMF) using oxidizing agents such as nitric acid or bromine . Another method is the carboxylation of furan-2-carboxylic acid under strong basic conditions using carbon dioxide . The labeled variant, (2,3,4,5-13C4)furan-2,5-dicarboxylic acid, can be prepared by using carbon-13 labeled precursors in these synthetic routes.

Industrial Production Methods

Industrial production of furan-2,5-dicarboxylic acid typically involves the catalytic oxidation of HMF derived from fructose or other carbohydrates . The process can be optimized by using various catalysts and reaction conditions to improve yield and selectivity. The labeled variant can be produced on an industrial scale by incorporating carbon-13 labeled starting materials into the production process.

Chemical Reactions Analysis

Types of Reactions

Furan-2,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of furan-2,5-dicarboxylic acid, such as esters, amides, and halogenated compounds .

Scientific Research Applications

Furan-2,5-dicarboxylic acid and its labeled variant have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of furan-2,5-dicarboxylic acid involves its ability to undergo various chemical transformations, making it a versatile building block for the synthesis of polymers and other compounds . The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Furan-2,5-dicarboxylic acid can be compared to other similar compounds such as:

Furan-2,5-dicarboxylic acid stands out due to its bio-based origin and potential for sustainable applications in various fields.

Properties

Molecular Formula

C6H4O5

Molecular Weight

162.05 g/mol

IUPAC Name

(2,3,4,5-13C4)furan-2,5-dicarboxylic acid

InChI

InChI=1S/C6H4O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

CHTHALBTIRVDBM-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13C](O[13C](=[13CH]1)[13C](=O)O)[13C](=O)O

Canonical SMILES

C1=C(OC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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